3,3-Dimethylthietane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

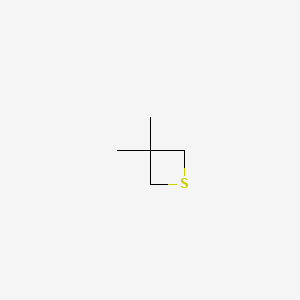

Structure

2D Structure

3D Structure

属性

CAS 编号 |

13188-85-7 |

|---|---|

分子式 |

C5H10S |

分子量 |

102.20 g/mol |

IUPAC 名称 |

3,3-dimethylthietane |

InChI |

InChI=1S/C5H10S/c1-5(2)3-6-4-5/h3-4H2,1-2H3 |

InChI 键 |

RPRIYERFOHERFT-UHFFFAOYSA-N |

规范 SMILES |

CC1(CSC1)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylthietane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 3,3-dimethylthietane. Due to the limited availability of experimental data for this specific compound, this guide incorporates both reported and computationally predicted data to offer as complete a profile as possible. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided based on established methods for related compounds.

Chemical Identity and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀S | PubChem[2] |

| Molecular Weight | 102.20 g/mol | PubChem[2] |

| CAS Registry Number | 13188-85-7 | NIST WebBook[1] |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | CC1(CSC1)C | PubChem[2] |

| InChIKey | RPRIYERFOHERFT-UHFFFAOYSA-N | PubChem[2] |

| Boiling Point | Not Reported | - |

| Melting Point | Not Reported | - |

| Density | Not Reported | - |

| Refractive Index | Not Reported | - |

| Solubility | Inferred to be low in polar solvents | - |

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a puckered four-membered thietane ring. This non-planar conformation is a result of the ring strain inherent in small cyclic systems. The presence of two methyl groups on the third carbon atom significantly influences the molecule's steric profile and conformational stability.

| Structural Parameter | Value | Source |

| Ring Conformation | Puckered | - |

| C-S-C Bond Angle | ~92° | - |

The deviation of the bond angles from the ideal tetrahedral angle of 109.5° is a key indicator of the ring strain. This strain is a driving force for some of the chemical reactivity observed in thietanes, such as ring-opening reactions.

Figure 1: 2D representation of the this compound structure.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. The following tables provide available mass spectrometry data and predicted NMR and IR data to aid in the characterization of this compound.

Mass Spectrometry

Mass spectrometry data is available from the NIST WebBook and provides insight into the fragmentation pattern of this compound under electron ionization.

| m/z | Relative Intensity | Putative Fragment |

| 102 | [M]⁺ | C₅H₁₀S⁺ |

| 56 | Base Peak | [C₄H₈]⁺ or [C₃H₄S]⁺ |

| 41 | High | [C₃H₅]⁺ |

Predicted ¹H NMR Spectrum

The following table outlines the predicted proton NMR chemical shifts and multiplicities for this compound. These predictions are based on computational models and provide an estimation of the expected spectrum.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH₂- (ring) | 2.8 - 3.2 | Singlet |

| -CH₃ (substituent) | 1.2 - 1.5 | Singlet |

Predicted ¹³C NMR Spectrum

Predicted carbon-13 NMR chemical shifts are provided below to assist in structural confirmation.

| Carbon | Predicted Chemical Shift (ppm) |

| Quaternary C (C(CH₃)₂) | 40 - 45 |

| -CH₂- (ring) | 35 - 40 |

| -CH₃ (substituent) | 25 - 30 |

Predicted Infrared (IR) Spectrum

The predicted IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-S bonds.

| Wavenumber (cm⁻¹) | Vibration Type |

| 2850 - 3000 | C-H stretching (alkane) |

| 1450 - 1470 | C-H bending (CH₂) |

| 1365 - 1385 | C-H bending (CH₃) |

| 600 - 700 | C-S stretching |

Chemical Properties and Reactivity

Thietanes, including this compound, exhibit a range of chemical reactivity, largely influenced by the strained four-membered ring.

Ring-Opening Polymerization

The ring strain in this compound makes it susceptible to ring-opening polymerization, which can be initiated by cationic, anionic, or coordination catalysts. This process leads to the formation of poly(3,3-dimethylthioether).

Catalytic Macrocyclization

In the presence of certain metal catalysts, this compound can undergo oligomerization to form macrocyclic polythioethers. This reaction is of interest for the synthesis of novel host molecules and materials with specific binding properties.

Figure 2: Simplified pathway for catalytic macrocyclization.

Photochemical Reactions

Thietanes can participate in photochemical reactions, such as the thia-Paternò-Büchi reaction, which involves the [2+2] cycloaddition of a thiocarbonyl compound and an alkene to form a thietane ring. While this is a synthetic route to thietanes, the reverse reaction or other photochemical rearrangements of the thietane ring are also possible under UV irradiation.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of this compound. This method is adapted from general procedures for the synthesis of 3,3-disubstituted thietanes.

Synthesis of this compound

This procedure describes the synthesis of this compound from 1,3-dibromo-2,2-dimethylpropane and sodium sulfide.

Materials:

-

1,3-Dibromo-2,2-dimethylpropane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water, deionized

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.

-

Addition of Reactant: To the stirring solution of sodium sulfide, add 1,3-dibromo-2,2-dimethylpropane dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Most of the ethanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: Add water to the residue and extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by distillation under reduced pressure to obtain the final product.

Figure 3: A logical workflow for the synthesis of this compound.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical sciences. The combination of available experimental data and computational predictions offers a valuable resource for further investigation and application of this compound.

References

In-Depth Technical Guide: 3,3-Dimethylthietane

CAS Number: 13188-85-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethylthietane (CAS Number 13188-85-7), a sulfur-containing heterocyclic compound. The document consolidates available physicochemical properties, spectral data, and safety information. Notably, there is a scarcity of published experimental data for this specific molecule. Therefore, this guide also presents a detailed, proposed experimental protocol for its synthesis based on established methods for analogous 3,3-disubstituted thietanes. Furthermore, the guide discusses the general reactivity of the thietane ring and the potential biological significance of small-molecule sulfur heterocycles in the context of drug discovery and development. The information is structured to be a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound and related compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀S | PubChem[2] |

| Molecular Weight | 102.20 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 13188-85-7 | PubChem[2] |

| Canonical SMILES | CC1(CSC1)C | PubChem[2] |

| InChIKey | RPRIYERFOHERFT-UHFFFAOYSA-N | PubChem[2] |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

| Kovats Retention Index (Standard non-polar) | 739 | NIST[3] |

| Computed XLogP3 | 1.8 | PubChem[2] |

Synthesis and Experimental Protocols

A standard and effective method for the synthesis of 3,3-disubstituted thietanes involves the reaction of a 1,3-dihaloalkane with a sulfide salt.[4] Although a specific protocol for this compound has not been found in the reviewed literature, the following detailed experimental procedure is proposed based on this general methodology.

Proposed Synthesis of this compound

The proposed synthesis involves the reaction of 1,3-dibromo-2,2-dimethylpropane with sodium sulfide.

Reaction Scheme:

Experimental Protocol:

Materials:

-

1,3-dibromo-2,2-dimethylpropane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (absolute)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Addition funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet for maintaining an inert atmosphere. The apparatus is flame-dried and allowed to cool under a stream of argon or nitrogen.

-

Charging the Flask: The flask is charged with sodium sulfide nonahydrate (X.X g, Y.Y mmol) and absolute ethanol (200 mL). The mixture is stirred to dissolve the sodium sulfide.

-

Addition of Haloalkane: 1,3-dibromo-2,2-dimethylpropane (A.A g, B.B mmol) is dissolved in absolute ethanol (50 mL) and transferred to the addition funnel. This solution is added dropwise to the stirred sodium sulfide solution over a period of 1 hour.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether (150 mL) and water (150 mL). The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).

-

Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to avoid loss of the volatile product. The crude product is then purified by fractional distillation to yield this compound.

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: A flowchart illustrating the proposed synthesis of this compound.

Spectral Data

Detailed experimental spectral data for this compound is limited. The following summarizes the available information.

Mass Spectrometry

The NIST WebBook provides a mass spectrum for this compound.[3] The spectrum shows a molecular ion peak (M+) at m/z 102, corresponding to the molecular weight of the compound.[2] The base peak is observed at m/z 56.[2] A detailed fragmentation analysis has not been published, but a proposed fragmentation pattern is presented below based on general principles of mass spectrometry for sulfides and cyclic alkanes.

Table 2: Key Mass Spectrometry Peaks for this compound

| m/z | Proposed Fragment | Source |

| 102 | [C₅H₁₀S]⁺ (Molecular Ion) | NIST,[3] PubChem[2] |

| 56 | [C₄H₈]⁺ (Loss of C₂H₄S) | PubChem[2] |

| 41 | [C₃H₅]⁺ | PubChem[2] |

Diagram 2: Proposed Mass Spectrometry Fragmentation of this compound

Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

NMR and IR Spectroscopy

As of the date of this publication, no experimental ¹H NMR, ¹³C NMR, or IR spectra for this compound have been found in the reviewed scientific literature or databases.

Reactivity and Potential Biological Activity

Chemical Reactivity

The reactivity of the thietane ring is influenced by ring strain and the presence of the sulfur atom. Thietanes can undergo various reactions, including:

-

Ring-opening reactions: The strained four-membered ring can be opened by nucleophiles or electrophiles.

-

Oxidation: The sulfur atom can be oxidized to form thietane-1-oxide and thietane-1,1-dioxide.

-

Thermal and Photochemical Reactions: Thietanes can undergo ring cleavage or rearrangement upon heating or irradiation.

The gem-dimethyl group at the 3-position of this compound is expected to provide steric hindrance, which may influence the regioselectivity of ring-opening reactions.

Biological Activity and Significance in Drug Discovery

While there is no specific data on the biological activity of this compound, small-molecule sulfur heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6] They are components of numerous natural products and pharmaceuticals. The sulfur atom can engage in various non-covalent interactions with biological targets, influencing binding affinity and selectivity.[7]

The thietane moiety is considered a valuable scaffold in drug design as it can introduce three-dimensionality and modulate the physicochemical properties of a molecule. Thietane derivatives have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[4] The presence of this compound in the extract of Syzygium cumini, a plant with known antifungal properties, suggests that this compound may contribute to the observed bioactivity, warranting further investigation.

Diagram 3: Hypothetical Role of Sulfur Heterocycles in Drug-Receptor Interaction

Caption: A conceptual diagram illustrating the potential role of sulfur heterocycles in modulating biological pathways.

Safety and Handling

Specific safety data for this compound is not available. However, based on its structure as a volatile, flammable sulfur compound, the following precautions are recommended:

-

Handling: Work in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]

-

Fire: Use dry chemical, carbon dioxide, or foam extinguishers. Water may be ineffective.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a simple sulfur-containing heterocycle with limited available experimental data. This guide has compiled the known information and provided a proposed synthesis protocol to facilitate further research. The general reactivity of the thietane ring and the established biological importance of related sulfur heterocycles suggest that this compound could be a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental investigation into its synthesis, characterization, and biological activity is warranted.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C5H10S | CID 544898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The influence of intramolecular sulfur–lone pair interactions on small-molecule drug design and receptor binding - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sulfur - ESPI Metals [espimetals.com]

- 9. teck.com [teck.com]

Spectroscopic Profile of 3,3-Dimethylthietane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3,3-dimethylthietane, tailored for researchers, scientists, and professionals in drug development. The document summarizes expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for obtaining such data, and includes a workflow diagram for spectroscopic analysis.

Data Presentation

While experimental spectra for this compound are not widely available in public databases, the following tables summarize the predicted and expected spectroscopic data based on its chemical structure and comparison with related compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (Methyl) | ~1.3 - 1.5 | Singlet | 6H | N/A |

| -CH₂-S- (Methylene) | ~2.8 - 3.2 | Singlet | 4H | N/A |

Note: The chemical shifts are estimations. The methylene protons are expected to be shifted downfield due to the influence of the adjacent sulfur atom. The methyl protons would appear as a singlet as there are no adjacent protons. The two methylene groups are chemically equivalent, as are the two methyl groups, leading to two singlets in the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary Carbon (-C(CH₃)₂) | ~35 - 45 |

| Methylene Carbon (-CH₂-S-) | ~30 - 40 |

| Methyl Carbon (-CH₃) | ~25 - 35 |

Note: The chemical shifts are estimations. The quaternary carbon is bonded to two methyl groups. The methylene carbons are influenced by the sulfur atom. The methyl carbons are in a typical alkane-like environment.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H Stretch | -CH₃, -CH₂- |

| 1470 - 1430 | C-H Bend (Scissoring) | -CH₂- |

| 1385 - 1365 | C-H Bend (Rocking) | -C(CH₃)₂ (gem-dimethyl) |

| ~700 - 600 | C-S Stretch | Thietane ring |

Note: The C-H stretching and bending vibrations are characteristic of the alkyl groups. The C-S stretching frequency in a strained four-membered ring is expected in the lower frequency region of the spectrum.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Notes |

| 102 | [C₅H₁₀S]⁺ | Molecular Ion (M⁺) |

| 87 | [M - CH₃]⁺ | Loss of a methyl group |

| 74 | [C₃H₆S]⁺ | Cleavage of the ring with loss of ethylene |

| 56 | [C₄H₈]⁺ | Loss of H₂S |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment |

Note: The molecular ion peak is expected at m/z 102. Common fragmentation pathways would involve the loss of a methyl group, and cleavage of the thietane ring.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound, which is a liquid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on the same instrument, typically operating at a frequency of 75 MHz for a 300 MHz spectrometer. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like this compound, the spectrum can be obtained using a thin film method with salt plates or using an Attenuated Total Reflectance (ATR) accessory.

-

Thin Film Method :

-

A drop of the neat liquid sample is placed on the surface of a polished salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

The "sandwich" is mounted in the spectrometer's sample holder.

-

A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

-

ATR Method :

-

A background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide) is recorded.

-

A small drop of the liquid sample is placed directly onto the ATR crystal.

-

The sample spectrum is then recorded. The crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography :

-

A small volume of the sample solution (typically 1 µL) is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or similar).

-

The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry :

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI), which causes them to fragment.

-

The resulting positively charged ions (the molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Ring strain energy of 3,3-Dimethylthietane

An In-Depth Technical Guide on the Ring Strain Energy of 3,3-Dimethylthietane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ring Strain in Thietanes

Four-membered rings, such as thietanes, possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain energy influences their reactivity, conformational preferences, and thermodynamic stability. The parent compound, thietane, has a known ring strain energy of approximately 19.6 kcal/mol. The introduction of substituents on the thietane ring can significantly alter this value. In this compound, the presence of gem-dimethyl groups at the C3 position introduces steric interactions that are expected to influence the ring's puckering and overall strain energy. Understanding the magnitude of this strain is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

The thietane ring in this compound is not planar but exists in a puckered conformation to alleviate some of the torsional strain. The two methyl groups at the C3 position introduce steric hindrance, which plays a significant role in the compound's conformational stability.

Quantitative Data

Due to the limited availability of experimental thermochemical data for this compound, this section provides a combination of known data for the parent thietane and fundamental properties of this compound. The ring strain energy for this compound is estimated based on the value for thietane, with considerations for the electronic and steric effects of the gem-dimethyl group.

Table 1: Physicochemical and Structural Data

| Property | This compound | Thietane |

| Molecular Formula | C₅H₁₀S | C₃H₆S |

| Molecular Weight | 102.20 g/mol | 74.14 g/mol |

| CAS Number | 13188-85-7[1] | 287-27-4 |

| Ring Strain Energy (RSE) | Estimated: ~18-20 kcal/mol | ~19.6 kcal/mol |

| Puckering Angle | Not Experimentally Determined | 26° |

Note: The ring strain energy of this compound is an estimate based on the parent compound. The gem-dimethyl groups are expected to have a minor effect on the overall ring strain, potentially slightly decreasing it due to the Thorpe-Ingold effect, which favors a smaller endocyclic angle at the substituted carbon, thus relieving some angle strain.

Conformational Analysis

The four-membered thietane ring is puckered, existing in a dynamic equilibrium between two equivalent puckered conformations. This puckering is a strategy to minimize the torsional strain that would be present in a planar conformation. The degree of puckering is described by the puckering angle. For the parent thietane, this angle has been determined to be 26°.

For this compound, the presence of the two methyl groups on the same carbon atom is expected to influence the puckering potential. The steric hindrance between the methyl groups and the adjacent methylene protons can affect the depth of the potential well and the barrier to ring inversion.

Caption: Interconversion between puckered conformers of this compound.

Experimental and Computational Protocols

The determination of ring strain energy is not a direct measurement but a calculated value derived from thermochemical data or computational chemistry.

Computational Determination of Ring Strain Energy

A common and reliable method for calculating RSE is through the use of ab initio or Density Functional Theory (DFT) calculations in conjunction with isodesmic or homodesmotic reactions[2][3][4][5][6]. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.

Protocol for Computational RSE Determination:

-

Geometry Optimization: The 3D structure of this compound and all reference molecules in the chosen homodesmotic reaction are optimized to their lowest energy conformations using a suitable level of theory and basis set (e.g., B3LYP/6-31G* or higher).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

-

Energy Calculations: The total electronic energies (E) and ZPVEs are calculated for all species in the homodesmotic reaction.

-

Enthalpy Calculation: The enthalpy of the reaction (ΔH_rxn) at 298 K is calculated as the difference between the sum of the enthalpies of the products and the reactants.

-

RSE Calculation: The ring strain energy is then derived from the calculated enthalpy of the reaction. For a reaction where the strained ring is opened to form an acyclic analogue, the RSE is approximately equal to the negative of the reaction enthalpy.

Caption: Workflow for the computational determination of Ring Strain Energy (RSE).

Experimental Determination of Ring Strain Energy

The primary experimental method for determining RSE is through combustion calorimetry[7][8][9][10][11]. This technique measures the heat of combustion (ΔH°c) of a compound. The RSE is then calculated by comparing the experimental ΔH°c with a theoretical strain-free heat of combustion, which is estimated using group increment methods.

Protocol for Combustion Calorimetry:

-

Sample Preparation: A precisely weighed sample of pure this compound (typically in a pellet form for solids or an ampule for liquids) is placed in a crucible inside a combustion bomb.

-

Bomb Assembly: A fuse wire is connected to the electrodes within the bomb, with its end in contact with the sample. The bomb is then sealed and pressurized with a large excess of pure oxygen.

-

Calorimetry: The sealed bomb is submerged in a known quantity of water in a calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Collection: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is precisely monitored and recorded over time until a stable final temperature is reached.

-

Data Analysis: The heat released by the combustion is calculated from the temperature change, taking into account the heat capacity of the calorimeter (which is determined by calibrating with a standard substance like benzoic acid).

-

Corrections: Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

-

Standard Enthalpy of Combustion: The standard enthalpy of combustion (ΔH°c) is calculated from the corrected heat of combustion.

-

RSE Calculation: The RSE is determined by subtracting the theoretical strain-free enthalpy of combustion (calculated from group increments) from the experimentally determined ΔH°c.

Caption: Workflow for the experimental determination of Ring Strain Energy (RSE).

Synthesis of this compound

Several synthetic routes to thietanes have been reported. A common approach involves the cyclization of a 1,3-difunctionalized propane derivative. For this compound, a plausible synthesis starts from 2,2-dimethyl-1,3-propanediol.

A Potential Synthetic Pathway:

-

Tosylation: 2,2-dimethyl-1,3-propanediol is reacted with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the corresponding ditosylate.

-

Thiolation: The ditosylate is then reacted with a sulfur nucleophile, such as sodium sulfide (Na₂S), in a suitable solvent (e.g., DMF or HMPA) to effect an intramolecular double displacement, forming the this compound ring.

Caption: A plausible synthetic route to this compound.

Conclusion

While a precise, experimentally determined value for the ring strain energy of this compound is currently absent from the scientific literature, this guide provides the essential theoretical framework and detailed experimental and computational protocols for its determination. The estimated RSE of ~18-20 kcal/mol, based on the parent thietane, offers a valuable starting point for researchers. The methodologies outlined herein are robust and widely applicable for the characterization of other strained heterocyclic systems, which are of growing importance in medicinal chemistry and materials science. Further research, particularly experimental thermochemical studies and high-level computational analyses, is warranted to provide a definitive value for the RSE of this compound and to fully elucidate the conformational effects of the gem-dimethyl substitution.

References

- 1. This compound | C5H10S | CID 544898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. synthical.com [synthical.com]

- 5. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions [acs.figshare.com]

- 6. q-chem.com [q-chem.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. learnable.education [learnable.education]

- 9. biopchem.education [biopchem.education]

- 10. Calorimetry: Heat of Combustion of Methane [chm.davidson.edu]

- 11. api.pageplace.de [api.pageplace.de]

Reactivity of the thietane ring in 3,3-Dimethylthietane

An In-Depth Technical Guide to the Reactivity of the Thietane Ring in 3,3-Dimethylthietane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The thietane ring, a four-membered heterocycle containing a sulfur atom, is a structural motif of growing interest in medicinal chemistry and materials science. Its inherent ring strain and the nucleophilicity of the sulfur atom endow it with unique reactivity. This technical guide provides a comprehensive overview of the reactivity of the thietane ring with a specific focus on this compound. The guide covers the synthesis of this compound, its physicochemical properties, and detailed discussions on its key reactions, including cationic ring-opening polymerization, and reactions with nucleophiles and electrophiles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for professionals in the field.

Introduction to this compound

This compound is a saturated four-membered heterocyclic compound containing a sulfur atom and two methyl groups at the C3 position. The thietane ring is characterized by significant ring strain, which is a primary driver for its reactivity, particularly in ring-opening reactions. The sulfur atom, with its lone pairs of electrons, acts as a nucleophilic center and can also be oxidized. The gem-dimethyl substitution at the C3 position provides steric hindrance that can influence the regioselectivity of certain reactions and the stability of the compound.

Physicochemical Properties

Many of the physical properties of this compound have not been experimentally determined and are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀S | PubChem[1] |

| Molecular Weight | 102.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13188-85-7 | PubChem[1] |

| SMILES | CC1(CSC1)C | PubChem[1] |

| Boiling Point | Not reported | Vulcanchem[2] |

| Melting Point | Not reported | Cheméo[3] |

| Density | Not reported | Cheméo[3] |

Synthesis of this compound

This compound can be synthesized via intramolecular cyclization of a suitable precursor, such as 3-mercapto-3-methyl-1-butanol. This method is a common strategy for the formation of thietane rings.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from 3-mercapto-3-methyl-1-butanol, a commercially available starting material. The procedure involves the activation of the primary alcohol followed by base-induced intramolecular cyclization.

Materials:

-

3-Mercapto-3-methyl-1-butanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Tosylation of 3-Mercapto-3-methyl-1-butanol

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-mercapto-3-methyl-1-butanol (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Intramolecular Cyclization

-

In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of the tosylated intermediate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).

-

Purify the crude product by fractional distillation to obtain this compound.

Reactivity of the Thietane Ring

Cationic Ring-Opening Polymerization

This compound can undergo cationic ring-opening polymerization (CROP) initiated by electrophilic species. The propagation likely occurs via cyclic sulfonium ions. This polymerization is characterized by a very fast initiation reaction. However, the polymerization may stop at limited conversions due to a termination reaction where the growing chain reacts with sulfur atoms of the polymer chain.

Quantitative Data for Cationic Polymerization

The kinetics of the cationic polymerization of this compound with triethyloxonium tetrafluoroborate in methylene chloride have been studied. The following table summarizes the determined rate constants.[4]

| Temperature (°C) | Propagation Rate Constant (kₚ) (L·mol⁻¹·s⁻¹) | Termination Rate Constant (kₜ) (L·mol⁻¹·s⁻¹) |

| 20 | Value not explicitly stated in abstract | Value not explicitly stated in abstract |

| Note: | The study demonstrated the existence of termination and calculated the constants, but the abstract does not provide the numerical values. Access to the full paper is required for this data. | The ratio of kₚ/kₜ can be calculated from conversion data. |

Experimental Protocol: Cationic Polymerization of this compound [4]

This protocol is based on the described cationic polymerization of thietanes.

Materials:

-

This compound (monomer)

-

Triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻, initiator)

-

Methylene chloride (CH₂Cl₂, solvent, freshly distilled and dried)

-

Methanol (terminating agent)

Procedure:

-

All glassware should be flame-dried and the reaction conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Prepare a stock solution of the initiator, triethyloxonium tetrafluoroborate, in dry methylene chloride.

-

In a reaction vessel, dissolve a known amount of this compound in dry methylene chloride.

-

Equilibrate the monomer solution to the desired reaction temperature (e.g., 20 °C) in a thermostated bath.

-

Initiate the polymerization by rapidly injecting the required amount of the initiator stock solution with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at different time intervals and quenching them with methanol.

-

Analyze the conversion of the monomer using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Determine the molecular weight and molecular weight distribution of the resulting polymer by gel permeation chromatography (GPC).

-

Terminate the main reaction by adding an excess of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Nucleophilic Attack and Ring-Opening

The strained thietane ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction typically follows an SN2 mechanism, with the nucleophile attacking one of the α-carbons and displacing the sulfur atom. The gem-dimethyl group at the C3 position does not significantly hinder the attack at the C2 or C4 positions.

Representative Data for Nucleophilic Ring-Opening of Substituted Thietanes

Quantitative data for a wide range of nucleophiles with this compound is scarce in the literature. The table below provides representative yields for the ring-opening of related thietane derivatives.

| Thietane Derivative | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 3-Chloromethyl-3-hydroxymethylthietane | KOH | Ethanol, heat | Ring-opened and rearranged products | - | Beilstein J. Org. Chem.[5] |

| 2-(Chloromethyl)thiirane | Sulfonamides | Water, base | N-(thietan-3-yl)sulfonamides | High | ResearchGate |

General Protocol for Nucleophilic Ring-Opening

Materials:

-

This compound

-

Nucleophile (e.g., sodium thiophenolate, lithium aluminum hydride, etc.)

-

Appropriate solvent (e.g., THF, DMF)

-

Acidic workup solution (e.g., dilute HCl)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the nucleophile (1.0-1.2 eq) to the solution. The addition may need to be done at a reduced temperature (e.g., 0 °C) depending on the reactivity of the nucleophile.

-

Stir the reaction mixture at the appropriate temperature (from 0 °C to reflux) for the time required for the reaction to complete (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and perform an appropriate workup. For anionic intermediates, this typically involves quenching with a proton source (e.g., saturated NH₄Cl or dilute acid).

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Electrophilic Attack at Sulfur

The sulfur atom in this compound is nucleophilic and can be attacked by electrophiles. Common reactions include alkylation to form sulfonium salts and oxidation to form the corresponding sulfoxide and sulfone. These reactions typically leave the thietane ring intact, unless the resulting sulfonium salt is subjected to nucleophilic attack, which can then lead to ring-opening.

References

Potential Applications of Poly(3,3-Dimethylthietane): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(3,3-Dimethylthietane) (PDMT), a sulfur-containing polymer, presents a compelling yet underexplored platform for advanced material applications. While direct research into its biological applications is nascent, its structural similarity to other polythioethers and polysulfides, which have demonstrated utility in drug delivery and biomedicine, suggests significant potential. This technical guide provides a comprehensive overview of the known synthesis and properties of PDMT. Furthermore, it extrapolates potential applications, particularly in drug development, by drawing parallels with functionally related polymers. This whitepaper aims to serve as a foundational resource to stimulate further research and development of poly(this compound) as a novel biomaterial.

Introduction

Poly(this compound) is a polymer with a backbone structure composed of repeating this compound units. The presence of sulfur atoms in the polymer backbone imparts unique chemical and physical properties that distinguish it from more common oxygen-containing polyethers. While the monomer, this compound, is a known compound, the polymer has been the subject of limited investigation. This document consolidates the available information on PDMT and explores its prospective applications in the biomedical field, with a particular focus on drug delivery systems.

Physicochemical Properties of the Monomer: this compound

A thorough understanding of the monomer is crucial for controlling the polymerization process and predicting the properties of the resulting polymer.

| Property | Value | Source |

| Molecular Formula | C5H10S | [1] |

| Molecular Weight | 102.20 g/mol | [1] |

| CAS Number | 13188-85-7 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | Not Reported | [2] |

| Melting Point | Not Reported | [2] |

| Density | Not Reported | [2] |

| Solubility | Likely low in polar solvents | [2] |

Synthesis and Properties of Poly(this compound)

The primary method reported for the synthesis of poly(this compound) is cationic ring-opening polymerization.

Cationic Ring-Opening Polymerization

The polymerization of this compound can be initiated by cationic species, leading to the opening of the strained four-membered thietane ring and the formation of a linear polymer chain.

References

A Comprehensive Technical Guide to 3,3-Dimethylthietane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough review of the synthesis, properties, reactivity, and potential applications of 3,3-dimethylthietane. The information is compiled from existing literature to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

This compound is a saturated four-membered heterocyclic compound containing a sulfur atom. The thietane ring is of growing interest in medicinal chemistry, where it is explored as a bioisosteric replacement for other chemical groups to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] The gem-dimethyl substitution on the thietane ring imparts specific steric and conformational properties, making this compound a unique building block for organic synthesis and drug design.

Synthesis of this compound

The most plausible synthetic route to this compound involves the cyclization of a 1,3-difunctionalized 2,2-dimethylpropane derivative. A common and effective method for the preparation of thietanes is the reaction of a 1,3-diol with a sulfonyl chloride to form a ditosylate or dimesylate, followed by nucleophilic substitution with a sulfide source.[3][4]

Experimental Protocol: Two-Step Synthesis from 2,2-Dimethyl-1,3-propanediol

This protocol outlines a general procedure based on established methods for thietane synthesis.[3][4]

Step 1: Synthesis of 2,2-Dimethylpropane-1,3-diyl bis(p-toluenesulfonate)

-

Materials:

-

2,2-Dimethyl-1,3-propanediol (1.0 eq)

-

p-Toluenesulfonyl chloride (2.2 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (co-solvent, optional)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of 2,2-dimethyl-1,3-propanediol in pyridine (and optionally dichloromethane) is cooled to 0 °C in an ice bath.

-

p-Toluenesulfonyl chloride is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting diol.

-

Upon completion, the mixture is poured into ice-cold 1 M HCl and extracted with dichloromethane.

-

The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ditosylate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2,2-dimethylpropane-1,3-diyl bis(p-toluenesulfonate).

-

Step 2: Synthesis of this compound

-

Materials:

-

2,2-Dimethylpropane-1,3-diyl bis(p-toluenesulfonate) (1.0 eq)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 eq)

-

N,N-Dimethylformamide (DMF) or ethanol (solvent)

-

Water

-

-

Procedure:

-

A solution of sodium sulfide nonahydrate in DMF or a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.

-

The solution is heated to reflux with vigorous stirring.

-

A solution of 2,2-dimethylpropane-1,3-diyl bis(p-toluenesulfonate) in a minimal amount of the same solvent is added dropwise to the refluxing sodium sulfide solution over a period of 1-2 hours.

-

The reaction mixture is refluxed for an additional 4-8 hours, monitoring the progress by TLC or GC-MS.

-

After completion, the mixture is cooled to room temperature and poured into a large volume of water.

-

The aqueous mixture is extracted with a low-boiling-point organic solvent such as diethyl ether or pentane.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is carefully removed by distillation at atmospheric pressure.

-

The resulting crude this compound can be purified by fractional distillation to yield the final product as a colorless liquid.

-

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the tables below. Spectroscopic data is based on information from public databases and predicted values from spectral simulation tools.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 13188-85-7 | [5] |

| Molecular Formula | C₅H₁₀S | [5] |

| Molecular Weight | 102.20 g/mol | [5] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

| XLogP3 | 1.8 | [5] |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~2.8 - 3.0 | s | 4H | -CH₂-S-CH₂- |

| ¹H | ~1.3 - 1.5 | s | 6H | -C(CH₃)₂ |

| ¹³C | ~40 - 45 | - | - | -C (CH₃)₂ |

| ¹³C | ~35 - 40 | - | - | -C H₂-S-C H₂- |

| ¹³C | ~25 - 30 | - | - | -C(C H₃)₂ |

Table 3: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 102 | Moderate | [M]⁺ (Molecular Ion) |

| 87 | Moderate | [M - CH₃]⁺ |

| 74 | Strong | [M - C₂H₄]⁺ (from ring fragmentation) |

| 56 | Strong | [C₄H₈]⁺ |

| 41 | Strong | [C₃H₅]⁺ |

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (CH₂) |

| 1380-1365 | Medium | C-H bending (gem-dimethyl) |

| ~700-600 | Medium-Weak | C-S stretching |

Reactivity

The reactivity of this compound is characterized by reactions involving the sulfur atom and ring-opening processes, often driven by the relief of ring strain.

S-Alkylation

The lone pair of electrons on the sulfur atom makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides. This S-alkylation reaction results in the formation of a sulfonium salt.

Ring-Opening Polymerization

This compound can undergo ring-opening polymerization (ROP) initiated by cationic or anionic species. Lewis acids are effective catalysts for the cationic ROP of cyclic ethers and thioethers. The polymerization proceeds via nucleophilic attack of a monomer on the growing polymer chain, leading to the formation of poly(this compound).

Oxidation

The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide and sulfone. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The oxidation state of the sulfur atom significantly alters the electronic and steric properties of the molecule.

Applications in Drug Development

The thietane ring is increasingly recognized as a valuable motif in medicinal chemistry. It can serve as a bioisosteric replacement for other functional groups, such as a gem-dimethyl group or a carbonyl group, to improve a compound's metabolic stability, aqueous solubility, and other pharmacokinetic properties.[6]

Bioisosterism

The this compound moiety can be considered a bioisostere of a gem-dimethyl group. While sterically similar, the introduction of the sulfur atom can alter the local polarity and hydrogen bonding capacity of the molecule, potentially leading to improved drug-like properties.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in both materials science and medicinal chemistry. Its synthesis, while not trivial, can be achieved through established methods. The reactivity of the thietane ring allows for a variety of chemical transformations, and its use as a bioisosteric element in drug design presents an intriguing strategy for the optimization of lead compounds. Further research into the biological activities of this compound derivatives is warranted to fully explore their therapeutic potential.

References

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,3-Dimethylthietane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethylthietane, a heterocyclic organic compound with growing interest in medicinal chemistry and materials science.[1] Due to a notable lack of publicly available quantitative solubility data for this compound in common organic solvents, this document focuses on providing detailed experimental protocols for determining solid-liquid equilibrium, which is fundamental to understanding solubility. Furthermore, this guide infers the likely solubility behavior of this compound based on the known properties of its parent compound, thietane, and general principles of chemical solubility. Visual diagrams of experimental workflows are provided to facilitate the practical application of these methods in a laboratory setting.

Introduction to this compound

This compound is a four-membered heterocyclic compound containing a sulfur atom and two methyl groups attached to the same carbon atom.[2][3] Its structure, featuring a strained thietane ring, imparts unique chemical properties that are of interest in various fields, including as a building block in organic synthesis and for its potential applications in medicinal chemistry as a bioisostere for other functional groups.[1] Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a significant gap in quantitative data regarding the solubility of this compound in common organic solvents. While physicochemical properties such as molecular weight (102.20 g/mol ) are known, specific solubility values (e.g., in g/100 mL or mol/L) are not reported.[2][3]

Based on the general principle of "like dissolves like" and the known solubility of the parent compound, thietane, it can be inferred that this compound is likely to exhibit poor solubility in polar solvents and better solubility in non-polar organic solvents.[4] The presence of the two methyl groups increases the non-polar character of the molecule compared to thietane.

The following table provides an estimated qualitative solubility profile for this compound. It is imperative to note that these are predictions and must be confirmed through experimental determination.

| Solvent | Solvent Type | Predicted Solubility of this compound |

| Methanol | Polar Protic | Low |

| Ethanol | Polar Protic | Low to Moderate |

| Isopropanol | Polar Protic | Low to Moderate |

| n-Butanol | Polar Protic | Moderate |

| Acetone | Polar Aprotic | Moderate to High |

| Ethyl Acetate | Polar Aprotic | Moderate to High |

| Acetonitrile | Polar Aprotic | Moderate |

| Methyl Isobutyl Ketone | Polar Aprotic | High |

| Toluene | Non-Polar | High |

| n-Heptane | Non-Polar | High |

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium (SLE) is essential for quantifying the solubility of a compound in a given solvent. Several experimental methods can be employed for this purpose.

Isothermal Saturation Method

This is a classical and straightforward method for determining solubility.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid phase is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Analysis: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or by gravimetric analysis after solvent evaporation.

-

Data Reporting: The solubility is reported as the concentration of the solute in the saturated solution at the specified temperature.

Dynamic Method (Laser Monitoring)

This synthetic method involves visually or instrumentally detecting the dissolution of the solid phase in a solution with a known composition as the temperature is changed.

Methodology:

-

Sample Preparation: A precise amount of this compound and the solvent are weighed into a sealed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating Cycle: The mixture is slowly heated at a constant rate while being stirred.

-

Dissolution Point Detection: A laser beam is passed through the sample, and the transmitted light is monitored by a photodetector. As the solid dissolves with increasing temperature, the solution becomes clear, leading to a sharp increase in the intensity of the transmitted light. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific composition.

-

Data Collection: The experiment is repeated for different compositions of the solute and solvent to construct a solubility curve over a range of temperatures.

Differential Scanning Calorimetry (DSC) Method

Calorimetric methods, such as DSC, can be used to determine solid-liquid phase diagrams.[5][6]

Methodology:

-

Sample Preparation: A series of samples with different known compositions of this compound and the solvent are prepared and hermetically sealed in DSC pans.

-

Thermal Analysis: Each sample is subjected to a controlled temperature program in the DSC instrument, typically involving a cooling and subsequent heating cycle.

-

Data Interpretation: The heat flow as a function of temperature is recorded. The onset temperature of the melting peak on the heating curve corresponds to the solidus temperature, and the peak temperature corresponds to the liquidus temperature for that composition. By analyzing the thermograms of samples with different compositions, the complete solid-liquid phase diagram can be constructed.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently unavailable in the public domain, this guide provides the necessary theoretical framework and practical experimental protocols for researchers to determine this crucial physicochemical property. The inferred qualitative solubility suggests a preference for non-polar to moderately polar aprotic solvents. The detailed methodologies for isothermal saturation, dynamic laser monitoring, and differential scanning calorimetry offer robust approaches to generate reliable quantitative solubility data. Such data is indispensable for the effective utilization of this compound in research, development, and commercial applications. It is strongly recommended that experimental validation be performed to establish a definitive solubility profile for this compound.

References

An In-depth Technical Guide on the Thermal Stability of 3,3-Dimethylthietane Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylthietane is a sulfur-containing heterocyclic compound with a strained four-membered ring. This structural feature dictates its chemical reactivity, making it a subject of interest in polymer chemistry and as a building block in organic synthesis. Understanding the thermal stability of the this compound monomer is crucial for its storage, handling, and application in various chemical processes, particularly in polymerization reactions where temperature control is paramount. This guide provides a comprehensive overview of the known thermal characteristics of this compound, outlines standard experimental protocols for its analysis, and discusses potential thermal degradation pathways.

While direct quantitative data on the thermal decomposition of this compound monomer is not extensively available in peer-reviewed literature, its thermal behavior is largely characterized by its propensity to undergo ring-opening polymerization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling and for the design of experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀S | [1][2] |

| Molecular Weight | 102.20 g/mol | [1][2] |

| CAS Registry Number | 13188-85-7 | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1(CSC1)C | [2] |

Thermal Behavior and Polymerization

The primary thermal event of significance for this compound and other thietanes is cationic ring-opening polymerization.[4] The strained four-membered ring is susceptible to opening in the presence of cationic initiators, a process that can also be initiated or accelerated by heat.

The polymerization of thietanes, like that of other heterocyclic monomers such as oxetanes, is driven by the release of ring strain.[4][5] Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to the monomer, rendering it reactive.[4] This reactive monomer then proceeds to react with other monomers to form a polymer chain.[4] For heterocyclic monomers, this process is known as cationic ring-opening polymerization.[4]

The general mechanism for the acid-catalyzed ring-opening polymerization of a thietane is depicted in the following signaling pathway diagram.

Caption: Cationic Ring-Opening Polymerization of this compound.

Experimental Protocols for Thermal Stability Analysis

To quantitatively assess the thermal stability of this compound monomer, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.[6] The following are detailed, generalized methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This technique is used to determine the decomposition temperatures and kinetics of a material.[8]

Objective: To determine the onset of decomposition and the temperature range over which the this compound monomer degrades.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are often used to study the kinetics of decomposition.[8]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step.

The following diagram illustrates a general experimental workflow for TGA.

Caption: General Experimental Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Objective: To identify the temperatures of thermal events such as boiling, polymerization, and decomposition, and to quantify the heat associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-10 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is run under an inert nitrogen or argon atmosphere.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like boiling) and exothermic events (like polymerization or decomposition) are observed as peaks. The onset temperature, peak temperature, and enthalpy of these transitions can be calculated from the thermogram.

Expected Thermal Decomposition Products

While specific studies on the thermal decomposition products of this compound are scarce, decomposition of thietanes can be expected to yield smaller sulfur-containing organic molecules, and potentially sulfur dioxide and carbon oxides at higher temperatures in the presence of oxygen. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the ideal technique to identify the evolved volatile and semi-volatile organic compounds during thermal degradation.[9]

Conclusion

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C5H10S | CID 544898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 5. radtech.org [radtech.org]

- 6. researchgate.net [researchgate.net]

- 7. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content [mdpi.com]

- 9. cetjournal.it [cetjournal.it]

The Pivotal Role of the Sulfur Atom: An In-depth Technical Guide to the Electronic Properties of 3,3-Dimethylthietane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of the sulfur atom within the 3,3-dimethylthietane scaffold. As a privileged motif in medicinal chemistry, understanding the nuanced electronic environment of the sulfur heteroatom is paramount for the rational design of novel therapeutics.[1][2] Sulfur-containing heterocycles are integral to a wide array of approved drugs, and their unique electronic characteristics contribute significantly to their biological activity.[3][4][5] This document outlines the theoretical framework, experimental methodologies, and computational approaches for characterizing the electronic landscape of the sulfur atom in this compound, a key building block in modern drug discovery.

Introduction to the Electronic Environment of Sulfur in Thietanes

The sulfur atom in the thietane ring of this compound possesses a unique set of electronic properties that dictate its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. The lone pairs of electrons on the sulfur atom are key determinants of its nucleophilicity and ability to engage in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for molecular recognition at biological targets. The strained four-membered ring system also influences the electronic distribution and bond angles around the sulfur atom, distinguishing it from larger, more flexible sulfur-containing heterocycles.

Theoretical Electronic Properties of the Sulfur Atom

While specific experimental data for this compound is not extensively available in the public domain, theoretical calculations based on Density Functional Theory (DFT) can provide valuable insights into its electronic structure. The following table summarizes predicted electronic properties of the sulfur atom based on computational studies of similar sulfur-containing heterocycles.

| Electronic Property | Predicted Value Range | Significance in Drug Design |

| Mulliken Atomic Charge | -0.1 to -0.3 e | Influences electrostatic interactions with biological targets. |

| HOMO-LUMO Gap | 4 - 6 eV | Relates to chemical reactivity and stability. |

| Sulfur 3p Orbital Contribution to HOMO | 40 - 60% | The highest occupied molecular orbital (HOMO) is often localized on the sulfur atom, making it a primary site for electrophilic attack. |

| C-S-C Bond Angle | ~78° | The acute bond angle due to ring strain affects orbital hybridization and reactivity. |

| Dipole Moment | 1.5 - 2.0 D | Contributes to the overall polarity of the molecule and its solubility. |

Experimental Characterization of Sulfur's Electronic Properties

A multi-pronged experimental approach is essential for a thorough understanding of the electronic properties of the sulfur atom in this compound.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To probe the core-level binding energies of the sulfur 2p electrons, providing information about the chemical environment and oxidation state of the sulfur atom.

Methodology:

-

Sample Preparation: A thin film of this compound is deposited on a suitable substrate (e.g., gold or silicon).

-

Instrumentation: The sample is introduced into an ultra-high vacuum (UHV) chamber of an XPS spectrometer.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (e.g., Al Kα, 1486.6 eV). The kinetic energy of the emitted photoelectrons is measured by a hemispherical electron energy analyzer.

-

Data Analysis: The binding energy of the S 2p peak is determined. A higher binding energy is indicative of a more electron-deficient sulfur atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions involving the sulfur atom's lone pairs and molecular orbitals.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).

-

Instrumentation: The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The wavelength range is typically scanned from 200 to 400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) corresponding to n→σ* and other electronic transitions is identified. These transitions provide information about the energy levels of the molecular orbitals involving the sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the local electronic environment of the sulfur atom through its influence on the chemical shifts of neighboring protons and carbons.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl3).

-

Instrumentation: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used to obtain high-resolution spectra.

-

Data Analysis: The chemical shifts of the protons and carbons adjacent to the sulfur atom are analyzed. These shifts are sensitive to the electron density around the sulfur atom.

Computational Workflow for Electronic Structure Analysis

Computational chemistry, particularly DFT, is a powerful tool for elucidating the electronic properties of molecules like this compound.

Caption: Computational workflow for determining electronic properties.

Logical Flow for Experimental Characterization

A systematic experimental approach is crucial for validating computational predictions and gaining a comprehensive understanding of the electronic properties.

Caption: Experimental workflow for electronic characterization.

Conclusion and Future Directions

The electronic properties of the sulfur atom in this compound are a complex interplay of its inherent atomic nature and the geometric constraints of the thietane ring. A thorough characterization, employing a combination of theoretical and experimental techniques, is essential for leveraging this scaffold in drug design. Future research should focus on correlating these fundamental electronic properties with observed biological activities, thereby enabling the development of more potent and selective therapeutic agents. The underutilization of many sulfur functionalities in drug discovery presents a significant opportunity for innovation.[1][2] By understanding the electronic intricacies of sulfur-containing heterocycles like this compound, the medicinal chemistry community can unlock their full therapeutic potential.

References

- 1. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,3-Dimethylthietane from 1,3-dihalo-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract